Molecular Weight Differentiation vs. N‑Aryl Acetamide Congener
The target compound is a primary acetamide (MW = 265.31 g mol⁻¹) and is 90.2 Da lighter than its direct N‑(2‑methylphenyl) congener, N‑(2‑methylphenyl)‑2‑[2‑(2‑methylphenyl)‑1H‑benzimidazol‑1‑yl]acetamide (CAS 955321‑63‑8, MW = 355.44 g mol⁻¹) . This difference arises from the absence of the additional N‑aryl group and translates into a substantially higher fraction of hydrogen‑bond donors (1 vs. 0) and a lower calculated lipophilicity, which are critical parameters for CNS penetration and aqueous solubility [1].
| Evidence Dimension | Molecular weight and hydrogen‑bond donor count |
|---|---|
| Target Compound Data | MW = 265.31 g mol⁻¹; HBD = 1 (primary amide NH₂) |
| Comparator Or Baseline | N‑(2‑methylphenyl)‑2‑[2‑(2‑methylphenyl)‑1H‑benzimidazol‑1‑yl]acetamide; MW = 355.44 g mol⁻¹; HBD = 0 |
| Quantified Difference | ΔMW = −90.2 g mol⁻¹; ΔHBD = +1 |
| Conditions | Calculated from molecular formula (C₁₆H₁₅N₃O vs. C₂₃H₂₁N₃O) |
Why This Matters
Lower molecular weight and an additional hydrogen‑bond donor can improve passive permeability and aqueous solubility, making the primary acetamide a more suitable starting point for CNS‑ or orally‑targeted lead series than its bulkier N‑aryl analogue.
- [1] Lipinski, C. A.; Lombardo, F.; Dominy, B. W.; Feeney, P. J. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv. Drug Deliv. Rev. 2001, 46, 3–26. View Source
